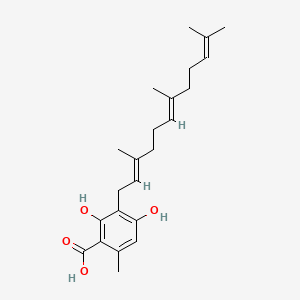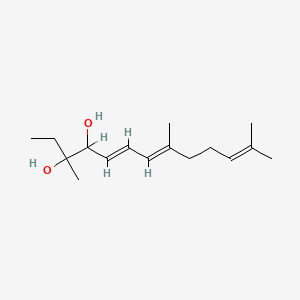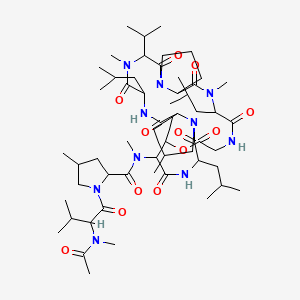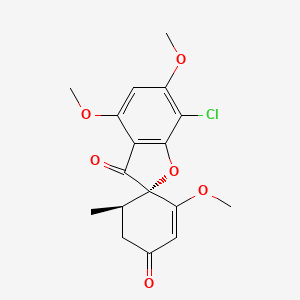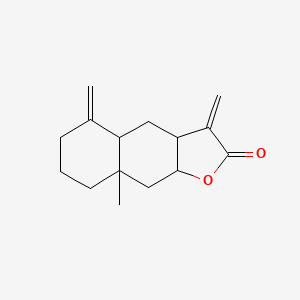
Isoalantolactone
説明
Isoalantolactone (IAL) is a sesquiterpene lactone of the eudesmanolide group . It has been isolated from Inula helenium and has a role as an apoptosis inducer, an antifungal agent, and a plant metabolite . It is a sesquiterpene lactone and a eudesmane sesquiterpenoid .
Synthesis Analysis
IAL can be chemically converted from (−)-santonin into (+)-isoalantolactone and (+)-isoalloalantolactone . This involves functionality transfer from C6 to C8, refunctionalization of the ring A, and the formation of the α-methylene-8β,12-olide moiety .Molecular Structure Analysis
The molecular formula of IAL is C15H20O2 . The IUPAC name is (3aR,4aS,8aR,9aR)-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzofbenzofuran-2-one .Chemical Reactions Analysis
IAL has been found to participate in [3+2] cycloaddition processes with diazocyclopropane . In this reaction, diazocyclopropane behaves as a nucleophile, whereas IAL acts as an electrophile . This cyclization is stereo-, chemo-, and regiospecific .Physical And Chemical Properties Analysis
The molecular weight of IAL is 232.32 g/mol . More detailed physical and chemical properties are not available in the retrieved data.科学的研究の応用
-
Pharmacological Effects
- Field : Pharmacology
- Application : IAL has been found to have various pharmacological activities such as anti-inflammatory, antioxidant, antitumor, and neuroprotection . It has been suggested that IAL exerts different pharmacological effects with different mechanisms of action at different doses .
- Method : The pharmacological effects of IAL were studied using literature search in PubMed, Excerpta Medica Database (EMBASE) and Web of Science, to identify articles published from 1992 to 2022 .
- Results : The review suggests that IAL may be a potential drug candidate to treat inflammatory diseases, neurodegenerative diseases, and cancer .
-
Neuro-Inflammation and Neuronal Apoptosis in Parkinson’s Disease
- Field : Neurology
- Application : IAL has been studied for its role in regulating neuro-inflammation and neuronal apoptosis in Parkinson’s disease .
- Method : The study involved the administration of IAL to mice induced with 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP), a neurotoxin used to simulate Parkinson’s disease . In vitro studies were also conducted to understand the mechanisms of IAL .
- Results : IAL administration ameliorated MPTP-induced PD-related pathological impairment and decreased motor activity in mice . In vitro studies showed that IAL regulated apoptosis-related proteins by activating the AKT/Nrf2 pathway .
-
Antibacterial Effects
- Field : Microbiology
- Application : IAL has been reported to have antibacterial properties .
- Method : The antibacterial effects of IAL are typically studied using in vitro assays against various bacterial strains .
- Results : While specific results are not mentioned in the source, IAL has been reported to have significant antibacterial activity .
-
Antitumor Effects
- Field : Oncology
- Application : IAL has been reported to exert anti-cancer effects by inducing apoptosis, cell cycle arrest, and autophagy in several types of cancer cells .
- Method : The antitumor effects of IAL are typically studied using in vitro assays against various cancer cell lines .
- Results : IAL has been confirmed to be selective for cancer cells .
-
Anti-Inflammatory Effects in Acute Lung Injury
- Field : Pulmonology
- Application : IAL has been investigated for its therapeutic effects on acute lung injury (ALI), specifically its role in suppressing lipopolysaccharide (LPS)-induced inflammation .
- Method : The study involved the administration of IAL to mice induced with LPS, a major component of the gram-negative bacterial cell wall that can induce the production of pro-inflammatory cytokines .
- Results : Administration of IAL significantly suppressed pulmonary pathological changes, neutrophil infiltration, pulmonary permeability, and pro-inflammatory cytokine expression .
-
Antioxidant Effects
- Field : Biochemistry
- Application : IAL has been found to have antioxidant effects, which are related to the pathway mediated by reactive oxygen species (ROS) .
- Method : The antioxidant effects of IAL are typically studied using in vitro assays .
- Results : While specific results are not mentioned in the source, IAL has been reported to have significant antioxidant activity .
-
Anti-Allergic Effects
- Field : Immunology
- Application : IAL has been found to have anti-allergic effects .
- Method : The anti-allergic effects of IAL are typically studied using in vitro assays .
- Results : While specific results are not mentioned in the source, IAL has been reported to have significant anti-allergic activity .
-
Potential Treatment for Alzheimer’s Disease
- Field : Neurology
- Application : IAL has been found to have potential therapeutic effects on Alzheimer’s disease . It has been observed that plasma thiobarbituric acid active substance levels were elevated in Alzheimer’s disease patients, indicating that unsaturated fatty acids in plasma phospholipids were oxidized and GSH was significantly reduced in erythrocytes .
- Method : The potential therapeutic effects of IAL on Alzheimer’s disease are typically studied using in vitro assays .
- Results : While specific results are not mentioned in the source, IAL has been reported to have significant potential therapeutic effects on Alzheimer’s disease .
Safety And Hazards
特性
IUPAC Name |
(3aR,4aS,8aR,9aR)-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11-13H,1-2,4-8H2,3H3/t11-,12+,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUANYCQTOGILD-QVHKTLOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=C)C1CC3C(C2)OC(=O)C3=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(=C)[C@@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoalantolactone | |
CAS RN |
470-17-7, 4677-48-9 | |
| Record name | (+)-Isoalantolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoalantolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoalantolactone, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004677489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 470-17-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 470-17-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOALANTOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYH07P620U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOALANTOLACTONE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTF89ZHT7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate](/img/structure/B1672126.png)
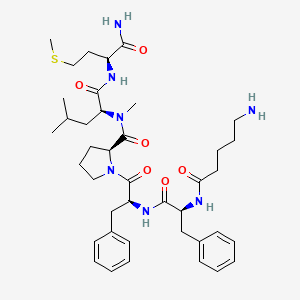
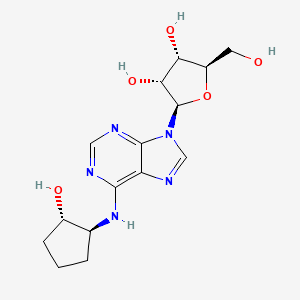
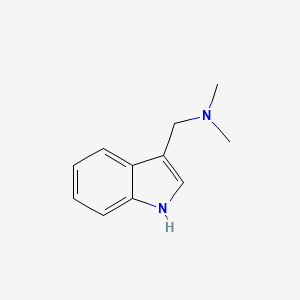
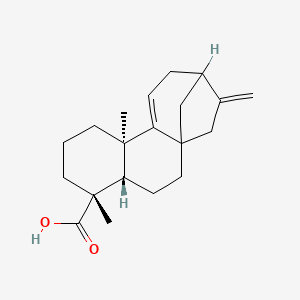
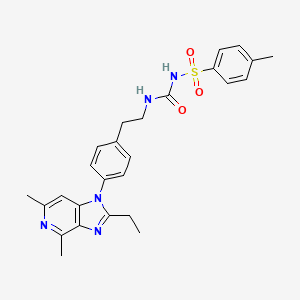
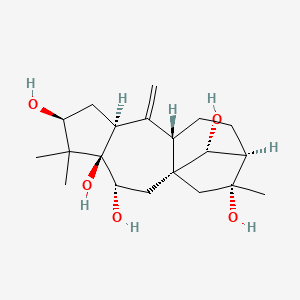
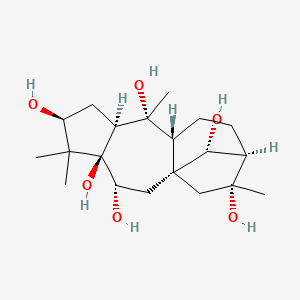
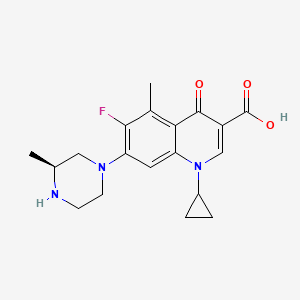
![2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid](/img/structure/B1672144.png)
